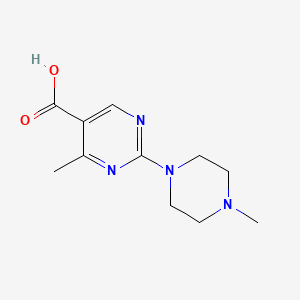

Ácido 4-metil-2-(4-metilpiperazin-1-il)pirimidin-5-carboxílico

Descripción general

Descripción

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, also known as MPMP, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibit certain tyrosine kinases , and some pyrimidine derivatives have shown neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Related compounds have been found to interact with their targets, leading to apoptosis of tumor cells . Pyrimidine derivatives have also been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases . Pyrimidine derivatives have also been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Related compounds have been found to induce apoptosis of tumor cells . Pyrimidine derivatives have also been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in lab experiments is its high yield and purity, which makes it easy to obtain and use. Another advantage is its versatility, as it can be modified to target different diseases or to improve its properties. However, one limitation is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity in high doses, which requires careful evaluation and monitoring.

Direcciones Futuras

There are several future directions for the study of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. One direction is the design and synthesis of new derivatives with improved properties, such as higher solubility and selectivity. Another direction is the evaluation of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Additionally, the use of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid in nanomedicine and drug delivery systems is an emerging area of research, with potential applications in targeted drug delivery and imaging.

Aplicaciones Científicas De Investigación

Síntesis de nuevas amidas

Este compuesto se ha utilizado en la síntesis de nuevas amidas de la serie N-metilpiperazina . Estas nuevas amidas de ácido carboxílico contienen un fragmento de N-metilpiperazina, que se sintetizaron mediante reacciones de 1-metilpiperazina o 3- y 4-(4-metilpiperazin-1-ilmetil)anilina con cloruro de 4-clorobenzoílo .

Efectos antiinflamatorios

Un estudio ha demostrado que un nuevo compuesto de piperazina, que incluye la estructura del "Ácido 4-metil-2-(4-metilpiperazin-1-il)pirimidin-5-carboxílico", tiene efectos antinociceptivos y antiinflamatorios . Este compuesto redujo el número de retorcimientos inducidos por ácido acético de una manera dependiente de la dosis, y también redujo la formación de edema en todas las horas de la prueba de edema de pata inducida por carragenina .

Tratamiento de la leucemia

El compuesto se ha utilizado en la síntesis del agente antileucémico imatinib . El imatinib inhibe específicamente la actividad de las tirosina quinasas, que es uno de los agentes terapéuticos más utilizados para tratar la leucemia .

Actividad antibacteriana

El compuesto se ha utilizado en la síntesis de nuevos derivados de pirazolo[3,4-d]pirimidina, que han mostrado actividad antibacteriana contra varias cepas de bacterias .

Actividad antimicrobiana

El compuesto se ha utilizado en la síntesis de nuevos derivados de piperazina cromo-2-ona . Estos derivados mostraron actividad antimicrobiana hacia la enzima oxidorreductasa .

Modelado molecular

El compuesto se ha utilizado en estudios de modelado molecular . La simulación de acoplamiento de los ocho derivados de piperazina cromo-2-ona más activos hacia la enzima oxidorreductasa mostró que el complejo enzima-inhibidor más estable se estabilizó mediante interacciones hidrófobas .

Propiedades

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHAXISXKNVJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586491 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924834-88-8 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

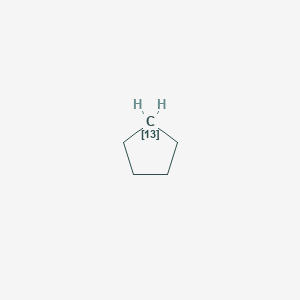

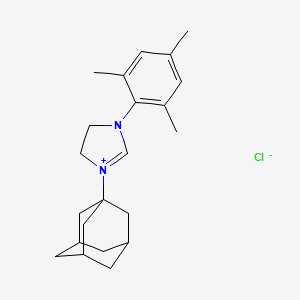

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

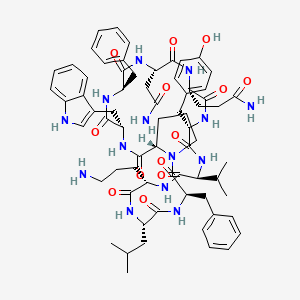

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-N-[2-(pyridine-4-carbonyl)-phenyl]-propionamide](/img/structure/B1627083.png)

![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)

![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)